molecular formula C4H9NO2 B1606749 Methyl 2-aminopropanoate CAS No. 7625-53-8

Methyl 2-aminopropanoate

Cat. No.: B1606749
CAS No.: 7625-53-8
M. Wt: 103.12 g/mol
InChI Key: DWKPPFQULDPWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance in Amino Acid Chemistry and Derivatives for Advanced Synthesis

Methyl 2-aminopropanoate is a key intermediate in the field of amino acid chemistry, primarily due to the protection of the carboxylic acid group as a methyl ester. This modification allows for selective reactions at the amino group, such as acylation or alkylation, without interference from the carboxylic acid functionality. This esterification is a common strategy in peptide synthesis and the creation of peptidomimetics, which are compounds that mimic the structure and function of peptides.

The hydrochloride salt of this compound is often used in synthesis due to its enhanced stability and solubility. echemi.com The synthesis of this compound and its derivatives can be achieved through various methods, including the esterification of D-serine followed by chlorination. google.com

The versatility of this compound is demonstrated by its use in the synthesis of a diverse array of derivatives. For instance, it can be reacted with various reagents to produce N-acylated, N-alkylated, and other modified amino acid derivatives. These derivatives are crucial for creating novel organic compounds with specific biological or material properties.

Table 1: Key Properties of this compound

PropertyValue
Chemical Formula C4H9NO2
Molecular Weight 103.12 g/mol
CAS Number 13515-97-4
Appearance Powder or liquid
Primary Application Intermediate in pharmaceuticals and custom synthesis

Broadening Scope of Research Applications in Contemporary Chemistry and Beyond

The applications of this compound and its derivatives extend far beyond traditional peptide chemistry. Its role as a chiral building block is highly valued in the pharmaceutical industry for the synthesis of enantiomerically pure drugs, which can lead to improved efficacy and reduced side effects. chemimpex.com

In medicinal chemistry, derivatives of this compound are investigated for a range of therapeutic applications. For example, certain derivatives have been studied for their potential as neuroprotective agents and in the development of new antibiotics. The compound serves as a precursor for synthesizing complex molecules that can interact with biological targets like enzymes and receptors.

Furthermore, the utility of this compound is recognized in material science. Its derivatives can be incorporated into polymers and coatings to enhance their properties. chemimpex.com In analytical chemistry, it can be used as a reference standard for the accurate quantification of similar compounds in complex mixtures. chemimpex.com

The synthesis of various heterocyclic systems also utilizes derivatives of this compound. researchgate.net For instance, it has been used to prepare pyrimidine (B1678525) derivatives, which are of interest in medicinal chemistry. mdpi.com The ability to create a wide range of structures from this single starting material highlights its importance as a versatile platform in modern chemical research.

Table 2: Research Applications of this compound Derivatives

Research AreaApplicationExamples of Synthesized Compounds
Pharmaceuticals Synthesis of chiral drugs, intermediates, and APIs. echemi.comBioactive molecules, enzyme inhibitors, receptor binding agents. chemimpex.com
Medicinal Chemistry Development of new therapeutic agents.Neuroprotective compounds, antimicrobial agents.
Material Science Formulation of advanced materials.Polymers, coatings with enhanced durability. chemimpex.com
Organic Synthesis Building block for complex molecules.Heterocyclic systems, peptidomimetics. researchgate.netacs.org
Analytical Chemistry Reference standard in chromatography.Quantification of analogous compounds. chemimpex.com

Properties

IUPAC Name

methyl 2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-3(5)4(6)7-2/h3H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKPPFQULDPWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313787
Record name DL-Alanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7625-53-8
Record name DL-Alanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7625-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl DL-alaninate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007625538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Alanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl DL-alaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.675
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for Methyl 2 Aminopropanoate and Its Derivatives

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. asm.org Enzymes, with their inherent chirality, are particularly well-suited for the asymmetric synthesis of chiral compounds like amino acid esters.

Enzyme-Mediated Esterification Pathways

The direct esterification of amino acids catalyzed by enzymes, particularly lipases and proteases, represents a green and efficient route to amino acid esters. These enzymes can operate in aqueous or non-aqueous environments and exhibit high chemo-, regio-, and enantioselectivity. nih.govmdpi.com

Proteases, such as papain, have been demonstrated to catalyze the polymerization of L-alanine ethyl ester in an aqueous buffer, indicating their utility in forming peptide bonds from amino acid esters. acs.org Studies on lipase-catalyzed reactions have shown that the enzyme's activity can be shifted from hydrolysis to esterification in non-aqueous media, a crucial feature for synthesizing esters. nih.gov The mechanism of lipase-catalyzed esterification involves the activation of the enzyme's active site serine, which then reacts with the substrate to form an acyl-enzyme intermediate. This intermediate is subsequently attacked by a nucleophile, in this case, an alcohol, to release the ester product. nih.gov

Research into the chemoenzymatic synthesis of poly(L-alanine) from L-alanine ethyl ester using papain has provided insights into the conditions influencing the reaction. The pH of the reaction medium was found to significantly impact the chain length and secondary structure of the resulting polypeptide. acs.org

EnzymeSubstrateProductReaction ConditionsKey Findings
PapainL-alanine ethyl esterPoly(L-alanine)1 M phosphate (B84403) buffer (pH 7.0) or 1 M sodium carbonate buffer (pH 11.0), 40 °CMaximum chain length of n=11 at pH 7.0 (random coil) and n=16 at pH 11.0 (β-sheet). acs.org
Lipase (B570770) TL IMAniline and methyl acrylateβ-amino acid esterMethanol (B129727), 35 °C, continuous-flow microreactorSuccessful Michael addition catalyzed by lipase under green conditions with a short residence time. researchgate.net

Targeted Transamination Reactions

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. wikipedia.orgmdpi.com This capability makes them highly valuable for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones. mdpi.comnih.gov

The synthesis of N-substituted α-amino esters has been achieved with high conversion and excellent enantioselectivity using imine reductases (IREDs) in a direct reductive coupling of α-ketoesters and amines. nih.gov In these reactions, the enzyme facilitates the stereoselective addition of an amine to a ketoester, followed by reduction to yield the chiral amino ester. L-Alanine is often an effective and economical amino donor in these transformations. nih.govelsevierpure.com

A key advantage of transaminase-catalyzed reactions is the ability to shift the reaction equilibrium towards product formation by removing one of the co-products. For instance, the removal of pyruvate, a common co-product when using alanine (B10760859) as the amino donor, can significantly increase the reaction yield. nih.govelsevierpure.com

Enzyme SystemSubstrateAmine DonorProductConversion/YieldEnantiomeric Excess (ee)
(S)-specific ω-transaminase (Vibrio fluvialis JS17)AcetophenoneL-Alanine(S)-α-methylbenzylamine92.1%>99%
Imine Reductases (IREDs)Various α-ketoestersVarious aminesN-substituted α-amino estersHighExcellent
(R)-ω-transaminase (CeTA) mutant F113TPyruvate(R)-α-methylbenzylamineD-alanine95.2%>99%

Dynamic Kinetic Asymmetric Transformation for Stereoselective Synthesis

Dynamic kinetic asymmetric transformation (DyKAT) is a powerful strategy that combines a rapid in situ racemization of the starting material with a highly stereoselective reaction, allowing for the theoretical conversion of a racemate into a single enantiomer with up to 100% yield. nih.gov This methodology is particularly valuable for the synthesis of molecules with multiple stereocenters. nih.govnih.gov

In the context of α-amino ester synthesis, DyKAT can be applied to the asymmetric hydrogenation or reduction of racemic α-amino-β-keto esters or related precursors. rsc.org The process typically involves a metal catalyst for the stereoselective reduction and conditions that facilitate the rapid epimerization of the stereocenter adjacent to the ketone. Ruthenium and Iridium complexes are commonly employed as catalysts for these transformations. nih.govrsc.org

A lipase-catalyzed dynamic kinetic resolution (DKR) of PEGylated N-alkyl amino esters has been reported, providing a practical route to a variety of enantiomerically enriched N-alkyl unnatural amino acids with high yields and enantioselectivities. nih.gov The use of a thermophilic transaminase has also enabled a DKR approach for the synthesis of β-branched aromatic amino acids from α-ketoacid substrates, highlighting the versatility of biocatalysts in these processes. nih.gov

Catalyst/EnzymeSubstrateReaction TypeProduct Diastereomeric Ratio (dr)Product Enantiomeric Excess (ee)
Ir/f-phamidolAryl α-dibenzylamino β-ketoestersAsymmetric Hydrogenation>99/1up to >99%
Ruthenium(II) complexRacemic β-amino-α-keto estersAsymmetric Transfer HydrogenationHighHigh
LipasePEGylated N-alkyl amino estersHydrolysisN/Aup to 99%
Thermophilic Transaminaseα-ketoacid substratesReductive AminationComplete diastereocontrolExcellent

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule. sigmaaldrich.com This is often achieved by using chiral auxiliaries, reagents, or catalysts to control the stereochemical outcome of a reaction.

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. wikipedia.org This approach has been widely used in the asymmetric synthesis of α-amino acids.

Evans Auxiliaries: Evans oxazolidinones are a well-established class of chiral auxiliaries used for stereoselective α-alkylation, aldol, and other reactions. santiago-lab.com An N-acyl oxazolidinone can be deprotonated to form a chiral enolate, which then reacts with an electrophile from the less sterically hindered face, as directed by the bulky substituent on the oxazolidinone ring. harvard.edu The auxiliary can then be cleaved under various conditions to yield the desired carboxylic acid, alcohol, or other derivatives. santiago-lab.com

Schöllkopf Auxiliaries: The Schöllkopf bis-lactim ether method provides a reliable route to enantiomerically pure α-amino acids. wikipedia.org This method utilizes a chiral auxiliary derived from the cyclization of glycine (B1666218) and an amino acid like valine. biosynth.com Deprotonation of the glycine unit followed by alkylation with an electrophile proceeds with high diastereoselectivity due to the steric shielding by the auxiliary's substituent. Mild acidic hydrolysis then cleaves the auxiliary, affording the desired α-amino acid methyl ester with high enantiomeric excess. wikipedia.orgnih.gov This method has been successfully applied to the synthesis of various natural and unnatural amino acids. biosynth.comnih.govresearchgate.net

Chiral AuxiliarySubstrateReactionDiastereomeric Excess (de) / Diastereomeric Ratio (dr)Key Features
Evans OxazolidinoneN-Acyl oxazolidinoneα-AlkylationHighVersatile for various transformations; auxiliary can be cleaved to different functionalities. santiago-lab.com
Schöllkopf Auxiliary (Valine-derived)Bis-lactim ether of glycineAlkylation>95% deProvides access to a wide range of α-amino acids with high enantiopurity. wikipedia.orgbiosynth.com
PseudoephenamineAmide of a prochiral carboxylic acidAlkylation98:2 to ≥99:1 drEffective for creating quaternary carbon centers; derivatives are often crystalline. nih.gov

Aggregation-Induced Asymmetric Synthesis (AIAS) for Chiral Control

Aggregation-Induced Asymmetric Synthesis (AIAS) is an emerging strategy that utilizes the formation of chiral aggregates to control the stereochemical outcome of a reaction. researchgate.net This approach has been developed to provide asymmetric access to chiral amino products by taking advantage of the chiral aggregates of specific reagents.

In one application, chiral aggregates of N-phosphonyl imines have been used in the asymmetric synthesis of functionalized 2,3-dihydrobenzofurans. researchgate.net The principle relies on the idea that the organized, chiral environment within the aggregate can effectively bias the approach of the reactants, leading to high stereoselectivity. While direct applications to methyl 2-aminopropanoate are still being explored, the concept holds promise for the enantioselective synthesis of amino acid derivatives. The formation of these chiral aggregates can be influenced by factors such as solvent composition, allowing for potential control over the asymmetric induction. researchgate.net

Stereoselective Alkylation Reactions for Functionalized Analogs

The synthesis of functionalized analogs of this compound often requires the stereoselective introduction of alkyl groups at the α-carbon. This is critical for creating non-proteinogenic α-amino acids, which are vital components in pharmaceutical research and development. nih.gov Electrophilic functionalization has been a successful strategy for generating chiral α-substituted α-amino acids. nih.govacs.org However, creating α,α-disubstituted analogs is challenging due to the steric hindrance of the required enolates. nih.gov

One effective approach involves the use of chiral auxiliaries. For instance, C2-symmetric chiral amines can be used to form N-phthaloylglycinamides. The enolates derived from these amides undergo alkylation with good yield and high diastereoselectivity, which can be further enhanced by additives like LiCl. doi.org Subsequent removal of the protecting group and hydrolysis yields the desired enantiopure α-amino acid. doi.org

Another strategy is the phase-transfer catalysis (PTC) for the asymmetric synthesis of α-amino acids. nih.gov This method has been successfully applied to the enantioselective synthesis of α-alkyl-alanines using a chiral phase-transfer catalyst, achieving high enantioselectivities (up to 96% ee). elsevierpure.com Tandem processes, such as the N-alkylation/asymmetric π-allylation of α-iminoesters, have also been developed to construct a diverse group of enantioenriched α-allyl-α-aryl α-amino acids. nih.govacs.org

The table below summarizes selected stereoselective alkylation methods for producing functionalized amino acid esters.

MethodSubstrateAlkylating AgentCatalyst/AuxiliaryDiastereoselectivity (ds) / Enantiomeric Excess (ee)Ref
Chiral AuxiliaryN-phthaloylglycinamideBenzyl bromide(S,S)-2,3-diphenylaziridine83% ds doi.org
Phase-Transfer Catalysis2-Naphthyl aldimine tert-butyl esterVarious alkyl halidesO(9)-allyl-N-2′,3′,4′trifluorobenzylhydrocinchonidinium bromideUp to 96% ee elsevierpure.com
Tandem Alkylation/π-Allylationα-IminoesterCinnamyl acetate (B1210297)Grignard reagentsNot specified nih.govacs.org
Pyridoxal CatalystN-unprotected α-monosubstituted amino estersMBH acetatesCentrally chiral pyridoxal>20:1 dr, 96% ee acs.org

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for this compound and its derivatives is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. yale.edusigmaaldrich.comepa.gov The 12 principles of green chemistry, developed by Paul Anastas and John Warner, provide a framework for sustainable chemical synthesis. sigmaaldrich.commsu.edu Key principles relevant to the synthesis of amino acid esters include waste prevention, maximizing atom economy, using safer solvents, designing for energy efficiency, and employing catalysis. yale.eduepa.govacs.org

A core tenet of green chemistry is the reduction or elimination of auxiliary substances like solvents. yale.edusigmaaldrich.com Solvent-free or solvent-reduced methodologies offer significant environmental benefits by minimizing volatile organic compound (VOC) emissions and simplifying purification processes. For the synthesis of this compound, this can be approached by designing reactions that proceed under neat conditions or in alternative, more benign media. While specific solvent-free industrial processes for this compound are not widely detailed in the provided context, the principles apply. For example, solid-state reactions or the use of one of the reactants in excess to act as the solvent are common strategies. The development of such methods is crucial for creating more sustainable production pathways.

Microwave-assisted and ultrasonic-assisted techniques are powerful tools for enhancing the efficiency of chemical syntheses, aligning with the green chemistry principle of designing for energy efficiency. yale.edusigmaaldrich.com

Microwave-assisted synthesis utilizes microwave radiation to heat reaction mixtures directly and efficiently. anton-paar.com This often leads to dramatic reductions in reaction times, from hours or days to mere minutes, and can also result in higher product yields. anton-paar.comscispace.com This rapid heating can be particularly advantageous for the esterification of amino acids, a process that can be sluggish under conventional heating. anton-paar.com For example, microwave-induced condensation reactions have been shown to be eco-friendly, with short reaction times and good yields. scispace.com

Ultrasonic-assisted synthesis , or sonochemistry, employs high-frequency sound waves to induce acoustic cavitation in the reaction medium. nih.govmdpi.commdpi.com The collapse of these cavitation bubbles generates localized hot spots with extreme temperatures and pressures, which can significantly accelerate reaction rates. mdpi.com This method has been successfully applied to the synthesis of various esters and other organic compounds, often resulting in higher yields and shorter reaction times compared to conventional methods. mdpi.comderpharmachemica.com For instance, the esterification of carboxylic acids using anhydrous sodium bisulphate as a catalyst under ultrasonic irradiation is reported as a fast and safe process. derpharmachemica.com

The following table compares conventional heating with microwave and ultrasonic assistance for a representative organic synthesis.

Synthesis MethodReaction TimeYieldKey AdvantageRef
Conventional HeatingHours to DaysVariableStandard laboratory procedure anton-paar.com
Microwave-AssistedMinutesOften HigherRapid, uniform heating, increased reaction rates anton-paar.comscispace.com
Ultrasonic-AssistedMinutes to HoursOften HigherEnhanced reaction rates, can be performed at lower bulk temperatures mdpi.comderpharmachemica.com

In the context of synthesizing amino acid esters, solid acid catalysts can replace traditional homogeneous acid catalysts like sulfuric acid or hydrochloric acid. This avoids the neutralization and disposal issues associated with homogeneous catalysts. Examples of heterogeneous catalysts that could be applied include ion-exchange resins (e.g., Amberlyst-15), zeolites, and metal oxides. nih.govsemanticscholar.org The development of novel, robust, and highly active heterogeneous catalysts is an active area of research aimed at making chemical production more sustainable. chemiitkgp-mcdaslab.comrsc.org

Directed Chemical Synthesis Routes from Precursors

The most direct route to this compound is the esterification of its parent amino acid, alanine, with methanol. nih.gov This reaction is typically acid-catalyzed to protonate the carboxylic acid group, making it more susceptible to nucleophilic attack by the alcohol.

A variety of reagents and methods have been reported for this transformation. The classic Fischer esterification involves heating the amino acid in methanol with a strong acid catalyst, such as gaseous hydrogen chloride (HCl) or sulfuric acid (H₂SO₄). nih.gov Another common and effective reagent is thionyl chloride (SOCl₂) in methanol. This system is highly efficient as it generates HCl in situ and reacts with the water byproduct, driving the equilibrium towards the ester product. nih.gov

A milder and more convenient method employs trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.govresearchgate.net This system has been shown to be effective for the esterification of a wide range of natural, aromatic, and aliphatic amino acids, providing good to excellent yields of the corresponding methyl ester hydrochlorides. nih.govresearchgate.net The reaction is operationally simple and avoids the harsh conditions of other methods. nih.gov

The table below presents various catalytic systems for the direct esterification of amino acids with methanol.

Amino Acid SubstrateReagent/CatalystConditionsYieldRef
L-AlanineTrimethylchlorosilane/MethanolRoom Temperature, 12h93% nih.gov
L-PhenylalanineTrimethylchlorosilane/MethanolRoom Temperature, 12h95% nih.gov
L-ProlineTrimethylchlorosilane/MethanolRoom Temperature, 12h98% nih.gov
L-ValineTrimethylchlorosilane/MethanolRoom Temperature, 12h92% nih.gov
Various Carboxylic AcidsSodium Bisulphate/Methanol70 °C, 5h (Ultrasonic Bath)Not specified derpharmachemica.com

Synthesis via Corresponding Acid Chlorides

The synthesis of N-acyl derivatives of this compound is commonly achieved through its reaction with various acid chlorides. This method, a variation of the Schotten-Baumann reaction, is a highly efficient way to form an amide bond by treating the primary amino group of the amino ester with an acyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction.

The general mechanism involves the nucleophilic attack of the nitrogen atom of this compound on the electrophilic carbonyl carbon of the acid chloride. This addition is followed by the elimination of a chloride ion, resulting in the formation of the corresponding N-acylated this compound. The high reactivity of acid chlorides makes this transformation rapid and often high-yielding, proceeding under mild conditions. This method is versatile, allowing for the introduction of a wide array of acyl groups onto the amino ester, thereby enabling the synthesis of a diverse library of derivatives.

Table 1: Examples of N-Acyl Derivatives of this compound Synthesized from Acid Chlorides

Acid Chloride ReactantProduct (N-Acyl this compound)Acyl Group Introduced
Acetyl ChlorideMethyl 2-(acetylamino)propanoateAcetyl
Benzoyl ChlorideMethyl 2-(benzoylamino)propanoateBenzoyl
4-Nitrobenzoyl ChlorideMethyl 2-(4-nitrobenzoylamino)propanoate4-Nitrobenzoyl
Chloroacetyl ChlorideMethyl 2-(2-chloroacetylamino)propanoateChloroacetyl

Condensation Reactions with Carbonyl Compounds for Schiff Base Formation

This compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. reddit.comrsc.org This reaction involves the nucleophilic addition of the primary amino group to the carbonyl carbon of the aldehyde or ketone, forming a carbinolamine intermediate. masterorganicchemistry.com This intermediate then dehydrates, typically under mildly acidic conditions which serve to activate the carbonyl group and facilitate the elimination of water, to yield the final imine product. masterorganicchemistry.comlibretexts.org

The resulting compounds, α-imino esters, are valuable synthetic intermediates. nih.gov The presence of the electron-withdrawing ester group enhances the reactivity of the C=N double bond, making these Schiff bases susceptible to a variety of nucleophilic additions and other transformations. nih.gov This reactivity is crucial for the synthesis of non-proteinogenic amino acids and other complex nitrogen-containing molecules. The formation of the imine protects the amino group and activates the α-carbon, allowing for further functionalization. chemspider.com

Table 2: Schiff Bases Derived from this compound

Carbonyl ReactantSchiff Base ProductIUPAC Name of Product
BenzaldehydeC₆H₅CH=NCH(CH₃)COOCH₃Methyl 2-(benzylideneamino)propanoate
Acetone(CH₃)₂C=NCH(CH₃)COOCH₃Methyl 2-[(propan-2-ylidene)amino]propanoate
Salicylaldehyde (2-Hydroxybenzaldehyde)2-HOC₆H₄CH=NCH(CH₃)COOCH₃Methyl 2-[(2-hydroxybenzylidene)amino]propanoate
Cyclohexanone(C₆H₁₀)=NCH(CH₃)COOCH₃Methyl 2-(cyclohexylideneamino)propanoate

Halogenation and Other Functional Group Interconversions

The structure of this compound offers several sites for functional group interconversions, enabling its transformation into a variety of other useful chemical entities.

Halogenation: Direct halogenation of the α-carbon of this compound is challenging due to the presence of the reactive amino group. A common strategy involves the initial protection of the amino group, for instance, by acylation as described in section 2.4.2. The resulting N-acyl derivative can then undergo α-halogenation. This transformation typically proceeds via an enol or enolate intermediate under either acidic or basic conditions. For example, the N-acetylated derivative can be treated with reagents like N-bromosuccinimide (NBS) to introduce a bromine atom at the α-position. This α-halo amino ester derivative is a versatile precursor for synthesizing various modified amino acids through nucleophilic substitution of the halogen.

Another specialized reaction involves the conversion of the hydroxyl group of a related amino acid ester, D-serine methyl ester, into a chlorine atom using thionyl chloride, yielding (R)-methyl 2-amino-3-chloropropanoate hydrochloride. google.com This demonstrates a functional group interconversion where a hydroxyl is replaced by a halogen.

Other Functional Group Interconversions:

Ester Hydrolysis: The methyl ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, alanine. Basic hydrolysis, using a reagent like lithium hydroxide (B78521) or sodium hydroxide, results in the formation of the carboxylate salt, which is then protonated in an acidic workup to give the free amino acid. reddit.com

Ester Reduction: The ester functionality can be reduced to a primary alcohol. Using strong reducing agents like lithium aluminum hydride (LiAlH₄) converts the ester directly to the corresponding amino alcohol, alaninol (2-aminopropan-1-ol). For a more controlled reduction to the aldehyde (alaninal), milder reagents such as Diisobutylaluminium hydride (DIBAL-H) are employed at low temperatures. chemspider.com

Amine Diazotization: The primary amino group can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl. Aliphatic diazonium salts are highly unstable and readily decompose, losing nitrogen gas (N₂) to form a carbocation. This carbocation can then react with various nucleophiles present in the medium (e.g., H₂O, Cl⁻) or undergo elimination to form an alkene, leading to a mixture of products.

Table 3: Summary of Functional Group Interconversions for this compound

Reaction TypeFunctional Group TargetedTypical ReagentsProduct Functional GroupExample Product
α-Halogenation (of N-acyl derivative)α-Carbon1. Acyl Chloride/Base 2. N-Bromosuccinimide (NBS)α-Bromo amide esterMethyl 2-bromo-2-(acetylamino)propanoate
Ester HydrolysisEsterNaOH, H₂O then H₃O⁺Carboxylic AcidAlanine
Ester Reduction (to alcohol)EsterLiAlH₄Primary AlcoholAlaninol
Ester Reduction (to aldehyde)EsterDIBAL-H, -78 °CAldehydeAlaninal
DiazotizationAmineNaNO₂, HClDiazonium Salt (unstable)[CH₃CH(COOCH₃)N₂]⁺Cl⁻

Elucidation of Reaction Mechanisms and Transformation Pathways

Nucleophilic Reactivity of the Amino Group

The presence of a lone pair of electrons on the nitrogen atom of the primary amino group confers significant nucleophilic character to Methyl 2-aminopropanoate. This nucleophilicity is the driving force behind its reactions with a variety of electrophilic species, leading to the formation of new carbon-nitrogen and other heteroatom-nitrogen bonds.

Amidation: The amino group of this compound readily undergoes acylation reactions with carboxylic acid derivatives, such as acyl chlorides and anhydrides, to form amides. This transformation is a classic example of nucleophilic acyl substitution. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

The mechanism involves the nucleophilic attack of the amino group's nitrogen on the electrophilic carbonyl carbon of the acylating agent. This results in the formation of a tetrahedral intermediate, which subsequently collapses by expelling the leaving group (e.g., chloride) to yield the stable amide product.

Alternatively, direct amidation with a carboxylic acid can be achieved, although this typically requires high temperatures or the use of coupling agents or catalysts, such as Lewis acids, to activate the carboxylic acid. nih.gov For instance, reagents like B(OCH₂CF₃)₃ can catalyze the direct amidation of unprotected amino acids. nih.gov

Imine Formation: In reactions with aldehydes and ketones, the primary amino group of this compound participates in a reversible acid-catalyzed nucleophilic addition-elimination reaction to form an imine (often referred to as a Schiff base). chem960.comyoutube.com

The accepted mechanism proceeds through several key steps:

Nucleophilic Attack: The nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral tetrahedral intermediate known as a carbinolamine. youtube.com

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen facilitates the elimination of a water molecule, forming a protonated imine, or iminium ion.

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen, yielding the final imine product and regenerating the acid catalyst. chem960.com

Reactant TypeProductGeneral Reaction
Acyl HalideN-Acyl-methyl 2-aminopropanoateR-CO-Cl + H₂N-CH(CH₃)-COOCH₃ → R-CO-NH-CH(CH₃)-COOCH₃ + HCl
AldehydeImine (Schiff Base)R-CHO + H₂N-CH(CH₃)-COOCH₃ ⇌ R-CH=N-CH(CH₃)-COOCH₃ + H₂O
KetoneImine (Schiff Base)R₂C=O + H₂N-CH(CH₃)-COOCH₃ ⇌ R₂C=N-CH(CH₃)-COOCH₃ + H₂O
This table provides a general overview of amidation and imine formation reactions involving this compound.

Active methylene (B1212753) compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups (e.g., C=O, CN, COOR), which makes the methylene protons acidic and the corresponding carbanion a stable nucleophile. The amino group of this compound can react with active methylene compounds or their derivatives through various pathways to construct novel molecular frameworks.

One common pathway is the Knoevenagel condensation, which typically involves the reaction of an aldehyde or ketone with an active methylene compound. nih.gov While this compound itself does not have a carbonyl group for a direct Knoevenagel reaction, its amino group can be a precursor to structures that do. For instance, it can be incorporated into a larger molecule containing an aldehyde, which then reacts with compounds like malononitrile. rsc.org

A more direct reaction involves the amino group acting as a nucleophile towards a carbonyl group within an active methylene compound, such as in a β-ketoester like ethyl acetoacetate. wordpress.com This can lead to the formation of enamine intermediates. The reaction mechanism involves the nucleophilic addition of the amine to the ketone's carbonyl group, followed by dehydration, similar to imine formation. The resulting enamine is stabilized by conjugation with the ester group. These enamine structures are versatile synthetic intermediates for the synthesis of various heterocyclic compounds.

Active Methylene CompoundPotential Intermediate/ProductReaction Type
Ethyl AcetoacetateEnamineCondensation
MalononitrileSubstituted aminopropene derivativesNucleophilic addition/Condensation
AcetylacetoneEnamineCondensation
This table illustrates potential reactions between this compound and various active methylene compounds.

The nucleophilic amino group of this compound is highly reactive towards a wide range of electrophilic centers. An electrophilic center is an atom that is electron-deficient, often due to bonding with electronegative atoms or possessing a formal positive charge.

Common electrophiles that react with this compound include:

Alkyl Halides (R-X): The amino group can act as a nucleophile in an Sₙ2 reaction with primary or secondary alkyl halides, leading to N-alkylation. The nitrogen atom attacks the partially positive carbon atom bonded to the halogen, displacing the halide ion.

Carbonyl Carbons (C=O): As discussed, the carbon atom in aldehydes, ketones, esters, and acyl halides is electrophilic due to the polarization of the C=O bond. The nitrogen's lone pair readily attacks this center.

Epoxides: The amino group can open an epoxide ring via nucleophilic attack on one of the partially positive carbon atoms of the ring, resulting in the formation of a β-amino alcohol.

The reactivity in these interactions is governed by factors such as the steric hindrance at both the nucleophile and the electrophile, and the electronic properties of the electrophile. The presence of electron-withdrawing groups on the electrophile enhances its reactivity towards the amino group of this compound.

Ester Cleavage and Transesterification Kinetics

The ester functional group in this compound is susceptible to nucleophilic attack at the carbonyl carbon. This reactivity underpins its hydrolysis and transesterification reactions.

Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. The stability of the methyl ester in this compound is highly dependent on the pH of the medium.

Acidic Conditions: Under acidic conditions, the hydrolysis of the ester is significantly accelerated. The mechanism involves the protonation of the carbonyl oxygen, which renders the carbonyl carbon much more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a methanol (B129727) molecule yield the carboxylic acid (alanine) and regenerate the acid catalyst. youtube.com This process is typically rapid.

Basic Conditions: In the presence of a base, such as sodium hydroxide (B78521), the ester undergoes saponification. This is an irreversible process driven by the formation of a stable carboxylate salt. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion (⁻OCH₃). The methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt and methanol. The rate of this reaction is dependent on the concentration of both the ester and the hydroxide ion.

ConditionCatalyst/ReagentKey IntermediateProducts
AcidicH₃O⁺Protonated CarbonylAlanine (B10760859) + Methanol
BasicOH⁻Tetrahedral AlkoxideAlanine Carboxylate + Methanol
This table summarizes the conditions and outcomes of ester hydrolysis for this compound.

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. masterorganicchemistry.com For this compound, this involves reacting it with a different alcohol (e.g., ethanol (B145695), propanol, butanol) to form the corresponding alkyl 2-aminopropanoate and methanol. ncsu.edu

This reaction is an equilibrium process and can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis. The carbonyl oxygen is protonated, followed by nucleophilic attack from the new alcohol molecule. After proton transfers, methanol is eliminated, yielding the new ester.

Base-Catalyzed Transesterification: A strong base (typically the alkoxide corresponding to the new alcohol, e.g., ethoxide for reaction with ethanol) is used as a catalyst. The alkoxide directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then eliminates the methoxide ion to form the new ester.

To drive the equilibrium towards the desired product, a large excess of the reactant alcohol is typically used as the solvent. masterorganicchemistry.com This high concentration of the new alcohol shifts the equilibrium position in favor of the new ester product, according to Le Châtelier's principle. The kinetics of transesterification are influenced by factors including temperature, catalyst concentration, and the molar ratio of the alcohol to the ester. unl.edujourneytoforever.org

CatalystNucleophileDriving ForceGeneral Product
Acid (H⁺)Alcohol (R'-OH)Excess R'-OHEthyl, Propyl, etc. 2-aminopropanoate
Base (R'-O⁻)Alkoxide (R'-O⁻)Excess R'-OHEthyl, Propyl, etc. 2-aminopropanoate
This table outlines the key aspects of transesterification processes for this compound.

Cycloaddition and Heterocyclic Annulation Reactions

Cycloaddition and annulation reactions are powerful strategies for the construction of cyclic molecules. This compound and its derivatives are frequently employed as key precursors in these transformations to generate diverse heterocyclic scaffolds.

1,3-Dipolar Cycloaddition Processes

The 1,3-dipolar cycloaddition is a concerted pericyclic reaction that involves a 1,3-dipole and a dipolarophile to form a five-membered ring. Azomethine ylides, which are nitrogen-based 1,3-dipoles, can be readily generated from α-amino esters like this compound. nih.gov These ylides are highly reactive intermediates and can be trapped in situ with various dipolarophiles to afford substituted pyrrolidines.

The generation of the azomethine ylide from this compound typically involves the condensation with an aldehyde or ketone to form an imine, followed by deprotonation or thermal activation. For instance, the reaction of the imine derived from this compound and an aldehyde can be facilitated by a metal catalyst and a base to generate a metallated azomethine ylide. This intermediate then undergoes a [3+2] cycloaddition with an activated alkene, such as an α,β-unsaturated ester or ketone, to yield highly functionalized pyrrolidine (B122466) derivatives. nih.gov The stereochemistry of the resulting pyrrolidine is often controlled by the geometry of the azomethine ylide and the nature of the catalyst and reactants. Asymmetric 1,3-dipolar cycloadditions using chiral ligands on the metal catalyst can lead to the formation of enantioenriched proline derivatives. uow.edu.au

A notable application is the asymmetric synthesis of substituted prolines, where the imino ester derived from this compound undergoes a copper-catalyzed 1,3-dipolar cycloaddition with various electron-deficient alkenes. nih.gov These reactions often proceed with high diastereoselectivity and enantioselectivity, providing access to a wide range of chiral proline analogues. uow.edu.aunih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions Involving this compound Derivatives

1,3-Dipole PrecursorDipolarophileCatalyst/ConditionsProductReference
Imino ester from this compound and BenzaldehydeN-PhenylmaleimideAgOAc, DBUSubstituted pyrrolidine uow.edu.au
Glycine (B1666218) imino ester1-Propene-1,3-sultoneCu(MeCN)4BF4/DTBM-SegphosFused pyrrolidine nih.gov
Imino ester from this compoundAcrylonitrileLiBr, DBUFunctionalized proline derivative uow.edu.au

Formation of Nitrogen and Oxygen Heterocyclic Systems

This compound is a key starting material for the synthesis of a variety of nitrogen and oxygen heterocycles beyond pyrrolidines. These include oxazolidines and other related systems.

The synthesis of oxazolidines can be achieved through the condensation of this compound with aldehydes or ketones. This reaction typically proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization. For instance, N-Boc-protected alanine can be converted to a stable N-Boc-N-hydroxymethyl α-amino aldehyde, which exists in equilibrium with its cyclic hemiacetal form. This intermediate can then undergo further transformations to yield trans-oxazolidine methyl esters. orgsyn.org These oxazolidine (B1195125) derivatives are valuable chiral synthons for the preparation of β-amino-α-hydroxy acids. The diastereoselectivity of the cyclization can often be controlled by the reaction conditions and the nature of the substituents. orgsyn.org

Furthermore, derivatives of this compound can be utilized in Pictet-Spengler reactions to construct tetrahydro-β-carboline and tetrahydroisoquinoline frameworks. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.org While tryptamine (B22526) and phenethylamine (B48288) are the classic substrates, derivatives of this compound can be incorporated into the backbone of the β-arylethylamine to introduce chirality and additional functionality into the final heterocyclic product. nih.govnih.gov

Table 2: Synthesis of Nitrogen and Oxygen Heterocycles from this compound Derivatives

Reactant 1Reactant 2Reaction TypeHeterocyclic ProductReference
N-Boc-L-alanine derivativeAldehydeCondensation/Cyclizationtrans-Oxazolidine-5-carboxylate orgsyn.org
Tryptophan methyl ester (derived from Tryptophan)AldehydePictet-SpenglerTetrahydro-β-carboline nih.gov
N-Sulfonylated alanine derivativeFormaldehydeIntramolecular cyclization1,3-Oxazinan-6-one researchgate.net

Investigations into Ring-Closing and Rearrangement Mechanisms

Ring-closing metathesis (RCM) and sigmatropic rearrangements are powerful tools for the construction of complex heterocyclic systems from acyclic precursors derived from this compound.

Ring-Closing Metathesis (RCM): RCM has emerged as a versatile method for the synthesis of unsaturated nitrogen heterocycles. organic-chemistry.org This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile alkene like ethene. Derivatives of this compound containing two alkenyl groups, for example, an N-allyl and an O-allyl substituent, can undergo RCM to form various sizes of heterocyclic rings. The efficiency and selectivity of the RCM reaction are influenced by factors such as the nature of the catalyst, the length of the tethers connecting the olefins, and the substitution pattern on the double bonds. This methodology has been successfully applied to the synthesis of cyclic amino acids and peptides. rsc.orgnih.gov

Rearrangement Reactions: Sigmatropic rearrangements, such as the aza-Claisen and aza-Cope rearrangements, offer elegant pathways to transform acyclic precursors derived from this compound into functionalized heterocycles.

The aza-Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement of an N-allyl enamine or an N-allyl amide enolate. tcichemicals.comtcichemicals.com For instance, an N-allyl derivative of this compound can be converted into its corresponding enamine, which upon heating or Lewis acid catalysis, can undergo aza-Claisen rearrangement to afford a γ,δ-unsaturated amino acid derivative. This product can then be further manipulated to form various heterocyclic structures. Mechanistic studies have shown that these rearrangements often proceed through a concerted, chair-like transition state, which allows for a high degree of stereocontrol. nih.gov

The aza-Cope rearrangement is another nih.govnih.gov-sigmatropic rearrangement involving a 1,5-diene system containing a nitrogen atom. Cationic aza-Cope rearrangements of N-allylic enamines are particularly facile and can be coupled with subsequent reactions, like the Mannich reaction, to construct complex polycyclic alkaloids. While direct examples starting from this compound are less common in the literature, the principles of this rearrangement can be applied to its derivatives to access novel heterocyclic scaffolds.

Table 3: Ring-Closing and Rearrangement Reactions of this compound Derivatives

Starting MaterialReaction TypeCatalyst/ConditionsProduct TypeReference
N-allyl, O-pentenoyl alanine methyl esterRing-Closing MetathesisGrubbs' CatalystUnsaturated lactam organic-chemistry.org
N-allyl-N-tosyl-ynamideAza-Claisen RearrangementPd(0) catalystKetenimine intermediate nih.gov
N-allyl enamine of an alanine derivativeAza-Claisen RearrangementHeat or Lewis Acidγ,δ-Unsaturated amino ester tcichemicals.comtcichemicals.com

Applications in Advanced Chemical and Biological Research

Building Blocks in Pharmaceutical Development and Medicinal Chemistry

The structural simplicity and inherent chirality of methyl 2-aminopropanoate make it a valuable starting material for the synthesis of pharmaceutical intermediates and bioactive molecules. Its stereocenter is often conserved throughout synthetic sequences, enabling the construction of enantiomerically pure target compounds, which is a critical aspect of modern drug design.

This compound is a key precursor in the synthesis of more complex molecules that form the basis of various therapeutic agents. It is frequently employed in multi-component reactions (MCRs), which allow for the efficient, one-pot assembly of complex products from three or more starting materials. nih.gov This approach is highly valued in drug discovery for its ability to rapidly generate libraries of diverse compounds for pharmacological screening. nih.govnih.gov

For instance, derivatives of this compound are used to construct heterocyclic scaffolds, such as pyrazoles and imidazoles, which are common moieties in many drugs. nih.gov The compound also serves as an essential intermediate in the synthesis of other modified amino acids. A notable example is its use in the production of (R)-methyl 2-amino-3-chloropropanoate hydrochloride, a crucial intermediate for the antibiotic cycloserine. google.com The synthesis involves the esterification of the corresponding amino acid, D-serine, followed by chlorination, demonstrating how a simple methyl ester can be a stepping stone to more complex and functionalized drug intermediates. google.com

The utility of this compound extends to the creation of chiral building blocks for a variety of drug candidates. nih.gov Its role as a foundational chiral pool material allows chemists to introduce a specific stereochemistry early in a synthetic route, avoiding the need for costly and often inefficient chiral separations at later stages. nih.govsumitomo-chem.co.jp This strategic use is fundamental to producing single-enantiomer drugs with improved efficacy and safety profiles.

In the field of medicinal chemistry, propanoic acid derivatives have a well-established history as non-steroidal anti-inflammatory drugs (NSAIDs). Research has explored analogues and derivatives that can be accessed using precursors like this compound to develop novel agents with potentially improved properties. nih.gov

Studies have focused on synthesizing new chemical entities that incorporate the core structure of this compound into larger molecules designed to interact with biological targets associated with pain and inflammation, such as the cyclooxygenase (COX) enzymes. For example, new benzothiazole (B30560) derivatives bearing benzenesulphonamide and carboxamide moieties have been synthesized and investigated for their in vivo anti-inflammatory and analgesic activities. nih.gov Similarly, research into pivalate-based Michael products, synthesized from related propanoate esters, has shown significant inhibitory potential against COX-1, COX-2, and 5-lipoxygenase (5-LOX) enzymes. mdpi.com These studies highlight a common strategy: using a simple chiral core to build more complex molecules that are then tested for specific biological activities.

The following table summarizes in vitro enzyme inhibition data for a compound synthesized from a related propanoate structure, illustrating the potential for these building blocks in developing anti-inflammatory agents.

EnzymeConcentration (µg/mL)% InhibitionIC₅₀ (µg/mL)
COX-1 100064.79%314
50056.45%
25045.75%
COX-2 100072.15%130
50063.25%
25054.85%
5-LOX 100079.40%105
50069.90%
25060.20%
Data derived from studies on ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, demonstrating the therapeutic potential of molecules built from propanoate scaffolds. mdpi.comnih.gov

The synthesis of therapeutics for neurological disorders often requires the construction of complex, stereospecific molecules. This compound serves as a valuable chiral precursor in the synthesis of scaffolds relevant to this area. For example, certain benzothiazole derivatives, such as Riluzole, are used in the treatment of amyotrophic lateral sclerosis (ALS). nih.gov While not directly synthesized from this compound, the principles of using simple chiral building blocks to construct such complex heterocyclic systems are central to their production. The development of peptidomimetics, which can be derived from amino acid esters, is another avenue being explored for targeting neurological pathways. upc.edu These compounds are designed to mimic natural peptides but with improved stability and bioavailability, making them attractive candidates for CNS drug development. upc.edu

Peptide Synthesis and Peptidomimetic Design

This compound, as the methyl ester of L-alanine, is a fundamental component in the chemical synthesis of peptides. The methyl ester group serves as a simple and effective protecting group for the carboxylic acid functionality, allowing the free amino group to participate in peptide bond formation.

Both solution-phase and solid-phase peptide synthesis (SPPS) rely on the sequential addition of amino acids to a growing peptide chain. nih.govresearchgate.net In this process, the amino acid being added must have its C-terminus temporarily blocked or protected to prevent self-polymerization and to ensure that bond formation occurs exclusively at the N-terminus of the growing chain. nih.gov

This compound is an example of such a C-terminally protected amino acid. masterorganicchemistry.com In solution-phase synthesis , it can be coupled with an N-terminally protected amino acid to form a dipeptide. researchgate.net The resulting dipeptide can then be selectively deprotected at either end for further chain elongation. masterorganicchemistry.com

In solid-phase peptide synthesis (SPPS) , the first amino acid is anchored to an insoluble resin support. peptide.combachem.com While this compound itself is not typically the first amino acid attached to the resin (as the ester is the protecting group, not the anchor), it is used extensively in the synthesis of peptide fragments that are later coupled together in solution (a hybrid approach) or in the fundamental studies of peptide bond formation. nih.gov The primary advantage of SPPS is that excess reagents and by-products can be removed by simple filtration and washing of the resin, greatly simplifying the purification process. bachem.comgoogle.com

The table below outlines the general steps in one cycle of Fmoc-based solid-phase peptide synthesis, the context in which protected amino acid derivatives like this compound are conceptually utilized.

StepProcedurePurpose
1. Deprotection The resin-bound peptide is treated with a base (e.g., 20% piperidine (B6355638) in DMF) to remove the N-terminal Fmoc protecting group. nih.govuci.eduTo expose the free amine (N-terminus) for the next coupling reaction.
2. Washing The resin is washed multiple times with a solvent like DMF.To remove the deprotection reagent and by-products.
3. Activation & Coupling The next amino acid (with its N-terminus Fmoc-protected and its C-terminus activated by a coupling reagent like HCTU) is added to the resin. uci.eduTo form a new peptide bond with the exposed N-terminus on the resin.
4. Washing The resin is washed again with a solvent like DMF.To remove excess amino acid and coupling reagents.
This cycle is repeated until the desired peptide sequence is assembled. An amino acid ester like this compound represents the fundamental unit that is protected and activated for incorporation into the peptide chain. nih.govpeptide.com

Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to improve properties such as stability against enzymatic degradation, bioavailability, and receptor affinity. wikipedia.orgnih.govlongdom.org The design of peptidomimetics often involves replacing standard amino acid residues with non-natural or modified versions. nih.gov

This compound can serve as a starting point for creating such modified residues. molport.com For example, the amine group can be alkylated or functionalized before the amino acid is incorporated into a peptide sequence. nih.gov This allows for the introduction of novel side chains or backbone modifications that can constrain the peptide's conformation or introduce new binding interactions. These structural alterations are a key strategy in transforming a natural peptide into a more drug-like molecule. upc.edunih.gov The goal is to retain the essential pharmacophore elements of the original peptide while engineering a more robust and effective therapeutic agent. nih.gov

Catalytic Applications and Material Science Enhancements

This compound, the methyl ester of the chiral amino acid alanine (B10760859), serves as a versatile building block in various scientific domains, from asymmetric synthesis to the development of advanced materials. Its inherent chirality and functional groups—amine and ester—make it a valuable precursor for creating complex molecular architectures with specific stereochemistry and properties.

Role in Chiral Catalyst Systems

The chirality of this compound makes it a valuable component in the field of asymmetric catalysis. Chiral ligands derived from this compound are used to create catalysts that can direct chemical reactions to produce a specific enantiomer of a desired product. This stereocontrol is critical in the synthesis of pharmaceuticals, where often only one enantiomer is biologically active.

Research has demonstrated that N-benzyl imines derived from amino acid esters, including this compound, can participate in umpolung reactions. nih.gov The development of chiral phase-transfer catalysts enables these imines to form 2-azaallyl anions, which then react enantioselectively with electrophiles like enones to produce optically active γ-amino ketones. nih.gov These products are important intermediates for constructing various nitrogen-containing heterocyclic compounds and other chiral building blocks. nih.gov The efficiency of these catalytic systems relies on the precise architecture of the catalyst, which often incorporates chiral motifs derived from simple amino acid esters to create the necessary steric and electronic environment for high enantioselectivity. nih.govmdpi.com

Incorporation into Polymer Formulations for Enhanced Mechanical and Thermal Properties

The incorporation of methyl ester side chains, structurally related to this compound, into polymer backbones can significantly influence their material properties. Research into poly(2-alkyl-oxazoline)s (PAOx) containing methyl ester side chains has provided insights into how these functional groups affect thermal behavior. mdpi.comresearchgate.net

Homopolymers and copolymers containing monomers like 2-methoxycarbonylethyl-2-oxazoline (MestOx) and 2-methoxycarbonylpropyl-2-oxazoline (C3MestOx) have been synthesized and studied. mdpi.com Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) revealed that these polymers are amorphous and thermally stable at temperatures exceeding 300 °C. mdpi.comresearchgate.net The glass transition temperatures (Tg) of these polymers, which indicate a shift from a rigid to a more flexible state, vary based on the specific monomer and polymer composition, ranging from -1 °C to 54 °C. mdpi.comresearchgate.net For instance, the homopolymer PC3MestOx exhibits a low Tg of -1 °C, suggesting high chain mobility, while PMestOx has a Tg of 39 °C. mdpi.com This tunability of thermal properties by altering the side chain structure is a key advantage in designing polymers for specific applications.

Below is a data table summarizing the glass transition temperatures for selected homopolymers.

PolymerGlass Transition Temperature (Tg)
PMestOx39 °C
PC3MestOx-1 °C
PnPropOx35 °C
PEtOx54 °C

Data sourced from thermal analysis of poly(2-oxazoline)s containing methyl ester side chains. mdpi.com

Development of Optoelectronic Materials, including Nonlinear Optics

A derivative of this compound has been identified as a highly efficient material for nonlinear optics (NLO). oipub.comaip.org The compound, methyl-(2,4-dinitrophenyl)-amino-2-propanoate (MAP), was developed as part of a strategy to create noncentrosymmetric crystal structures, a prerequisite for second-order nonlinear optical effects. aip.org The inherent chirality of the amino acid ester component ensures that the crystal structure lacks a center of symmetry. oipub.comaip.org

MAP exhibits large nonlinear optical coefficients, attributed to the favorable electronic properties of the molecule, which features donor and acceptor groups in asymmetric positions. aip.org It is phase-matchable across its entire transparency range and demonstrates a high resistance to optical damage, with a threshold greater than 1 GW/cm² for 10-nanosecond pulses at a wavelength of 1.06 μm. oipub.comaip.org Studies have shown that a 1 mm thick crystal of MAP can achieve a second-harmonic conversion efficiency of 30%. oipub.comaip.org Its figure of merit for parametric interactions is significantly higher than that of commonly used NLO materials like Lithium Niobate. oipub.com

The table below compares key nonlinear optical properties of MAP with Lithium Niobate.

PropertyMethyl-(2,4-dinitrophenyl)-amino-2-propanoate (MAP)Lithium Niobate (LiNbO₃)
Figure of Merit (d²/n³)~15 times larger than LiNbO₃Reference
Optical Damage Threshold> 1 GW/cm² (@ 1.06 μm, 10 ns pulse)Lower than MAP
Second-Harmonic Conversion30% efficiency in a 1 mm crystalVaries

This data highlights the superior performance of the this compound derivative in nonlinear optical applications. oipub.com

Contributions to Biochemical and Proteomics Research

In the realms of biochemistry and proteomics, this compound and similar esterified amino acids serve as important tools for investigating complex biological processes. Their modified structure allows for specific applications in studying enzyme mechanisms, protein interactions, and metabolic pathways.

Studies of Enzyme Action and Protein Interactions

Amino acid esters are frequently used as substrates in enzymatic studies to probe the specificity and catalytic mechanism of enzymes, particularly proteases and esterases. The ester group can mimic a peptide bond, allowing researchers to measure enzymatic activity through simple assays that detect the release of the alcohol component.

Furthermore, the methyl group in compounds like this compound can be utilized as a probe in nuclear magnetic resonance (NMR) spectroscopy to study protein-ligand interactions. nih.gov By selectively labeling proteins with methyl-protonated amino acids in a deuterated background, the relaxation properties of these methyl groups can be exploited to study high molecular weight systems. nih.gov This technique allows for the collection of sparse protein methyl-to-ligand Nuclear Overhauser Effects (NOEs), which provide distance constraints used to determine the binding pose of small molecules, even in weak protein-ligand complexes. nih.gov This approach is valuable in structure-based drug design and in identifying cryptic binding pockets on protein surfaces. nih.gov

Research on Amino Acid Metabolism and Related Pathways

While this compound itself is not a central metabolite, its parent amino acid, alanine, is deeply integrated into core metabolic pathways. mdpi.com Esterified amino acids can be used in research as protected forms of the natural amino acid, allowing for controlled delivery or specific labeling in metabolic studies. Once inside a cell or organism, esterases typically hydrolyze the ester to release the free amino acid, which then enters its respective metabolic pathway. mdpi.com

Studies on amino acid metabolism often rely on isotopically labeled compounds to trace the fate of specific atoms through complex biochemical networks. nih.gov For example, research into the biosynthesis of vitamin B12 has utilized L-[methyl-¹³C]methionine to track the origin of the seven methyl groups on the corrin (B1236194) ring. nih.gov This highlights a broader principle where methylated or otherwise modified amino acids serve as crucial chemical tools to unravel metabolic pathways, including those involving transmethylation, one-carbon metabolism, and the synthesis of essential biomolecules. mdpi.comfrontiersin.org The catabolism of amino acids is a fundamental process that provides energy, precursors for gluconeogenesis, and nitrogen for the urea (B33335) cycle, making these tracer studies essential for understanding cellular physiology and disease. mdpi.com

Role as a Biochemical Reagent in Cell Culture Studies

This compound, as a derivative of the amino acid L-alanine, serves as a valuable biochemical reagent in cell culture research. L-alanine itself is a fundamental component of many cell culture media, providing essential nutrients for the growth and maintenance of various cell lines. chemimpex.com The methyl ester form, this compound, is utilized in biochemical studies focusing on protein synthesis and metabolism. chemimpex.com It can be used as a starting material in the synthesis of more complex molecules for biological study, such as peptide synthesis. sigmaaldrich.com

In some research contexts, amino acid esters are used to study cellular uptake and metabolism. The ester group can facilitate passage across cell membranes, after which intracellular esterases can hydrolyze the ester to release the natural amino acid, L-alanine. This allows researchers to investigate the effects of controlled release of specific amino acids within a cellular environment. While L-alanine is a standard supplement, studies investigating amino acid analogues and their effects on cellular processes may utilize ester derivatives like this compound. For instance, research on the misincorporation of amino acid analogues in human cell lines uses various forms of amino acids to understand potential toxicity mechanisms. nih.gov

Precursors for Agrochemicals and Fine Chemicals

This compound is a key precursor in the synthesis of certain agrochemicals, most notably the fungicide Metalaxyl. Metalaxyl is an acylalanine fungicide used to control oomycete pathogens like Pythium and Phytophthora in a variety of crops. bldpharm.com The synthesis of Metalaxyl involves the alkylation of 2,6-xylidine with methyl 2-bromopropionate to produce an alanine derivative, which is a closely related intermediate to this compound. chemimpex.com

Patented synthetic routes for Metalaxyl explicitly describe the use of N-(2, 6-xylyl) amino methyl propionate (B1217596) as a key intermediate. sigmaaldrich.com This intermediate is then reacted with methoxyacetyl chloride in an amidation reaction to yield the final Metalaxyl product. sigmaaldrich.comci.guide The efficiency and yield of this synthesis are critical for industrial production. Research has focused on optimizing reaction conditions, such as temperature and reaction times for the various steps including methoxylation, acylchlorination, and the final amidation, to achieve high yields of 96-97%. sigmaaldrich.com

The optically pure R-enantiomer of metalaxyl, known as Metalaxyl-M (or Mefenoxam), is the more biologically active form. bldpharm.comnih.gov The production of Metalaxyl-M often involves stereoselective synthesis or chiral resolution, processes where chiral precursors derived from L-alanine, such as (S)-Methyl 2-aminopropanoate, are of significant importance.

Combinatorial chemistry is a powerful technique for synthesizing a large number of diverse compounds, known as a library, in a single process to accelerate drug discovery and materials science research. nih.govwikipedia.org This methodology relies on the systematic and repetitive connection of various "building blocks." nih.gov Amino acids and their derivatives, like this compound, are fundamental building blocks in the creation of peptide and peptidomimetic libraries. nih.gov

The use of this compound offers several advantages in this context. The methyl ester group serves as a protecting group for the carboxylic acid functionality of alanine, preventing it from participating in unwanted side reactions during the amide bond formation steps of peptide synthesis. This protection is crucial for the controlled, stepwise assembly of peptide chains on a solid support or in solution-phase synthesis. jetir.org

A specific application is in "combinatorial alanine scanning," where libraries of peptides are generated with alanine systematically substituting other amino acids to determine the role of individual side chains in protein function and binding interactions. researchgate.netnih.gov This technique helps in identifying critical residues ("hot spots") for protein-protein interactions, guiding the optimization of peptide-based inhibitors. researchgate.net The versatility of this compound as a protected alanine building block makes it a valuable component in generating these complex libraries for high-throughput screening. fiveable.me

Other Advanced Applications

This compound, particularly its chiral forms like (S)-Methyl 2-aminopropanoate, serves as an important standard in analytical chemistry. It is often identified as a key chiral impurity in processes involving esterification and the synthesis of amino acid derivatives. veeprho.com The presence of an undesired enantiomer can significantly affect the stereochemical purity and, consequently, the biological activity and safety of an active pharmaceutical ingredient (API).

Therefore, stringent control and accurate quantification of such impurities are essential. Analytical methods such as chiral High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for this purpose. veeprho.com (S)-Methyl 2-aminopropanoate is used as a reference standard to validate these analytical methods, enabling the unambiguous identification, quantification, and assessment of the enantiomeric excess of the target molecule. veeprho.com This allows for the establishment of precise specifications for impurity levels, ensuring regulatory compliance and the quality of the final product.

While direct formulation data for this compound in cosmetics is not widespread, its parent compound, Alanine, and other derivatives are explored for their beneficial properties in skincare and hair care. Alanine is a component of the skin's Natural Moisturizing Factor (NMF), which is crucial for maintaining skin hydration and elasticity. ci.guide Consequently, alanine is incorporated into moisturizing products to enhance skin hydration and promote a more youthful appearance. ci.guideclinikally.comlorealparisusa.com

Derivatives of alanine are also utilized for different functions. For example, Lauroyl Alanine acts as a surfactant and cleansing agent. cosmileeurope.eu The exploration of amino acid esters in cosmetics is driven by their potential to offer functional benefits. Esters can modify the solubility and skin penetration properties of the parent amino acid. Given alanine's role in hydration and as a building block for hair keratin, this compound could be investigated for similar applications, potentially offering a different delivery profile or stability within a cosmetic formulation. ci.guide

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Separation Techniques for Purity and Chiral Analysis

Chromatography is an indispensable tool for the separation and analysis of Methyl 2-aminopropanoate. Various chromatographic methods are utilized to assess its purity, separate its enantiomers, and monitor its formation during chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound, particularly for chiral separations. chiralpedia.comchromatographyonline.com As a chiral compound, distinguishing between its (S)- and (R)-enantiomers is often crucial, especially when it is identified as a key enantiomeric impurity in synthetic processes. veeprho.com The direct approach, using a chiral stationary phase (CSP), is the most common method for resolving these enantiomers. chromatographyonline.com

Method development for chiral HPLC separation involves screening various CSPs and mobile phases to achieve optimal resolution. Polysaccharide-based columns, such as those derivatized with cellulose (B213188) or amylose, are widely used and have a high success rate in separating a broad range of chiral compounds. chiraltech.comymc.co.jp A common strategy involves testing a small set of well-selected columns with different mobile phase systems. chromatographyonline.comymc.co.jp For basic compounds like this compound, mobile phases often consist of an alkane (e.g., n-hexane) mixed with an alcohol (e.g., ethanol (B145695) or isopropanol), frequently with a small amount of an amine modifier like diethylamine (B46881) (DEA) to improve peak shape and resolution. chromatographyonline.com

Table 1: Example HPLC Method Parameters for Chiral Analysis of Amino Acid Esters
ParameterConditionPurpose
Stationary Phase (Column)Polysaccharide-based CSP (e.g., CHIRALPAK® immobilized series)Provides the chiral environment for enantiomeric recognition and separation. chiraltech.com
Mobile Phasen-Hexane / Ethanol / Diethylamine (DEA)Elutes the compound; the alcohol percentage is adjusted to control retention time, while DEA is added to improve the peak shape of basic analytes. chromatographyonline.com
Flow Rate0.75 - 1.0 mL/minControls the speed of the separation and analysis time. chromatographyonline.com
DetectionUV at 210-220 nmMonitors the eluting enantiomers, as the ester carbonyl group has a UV absorbance in this range.
Injection Volume5 - 20 µLThe amount of sample introduced into the system for analysis.

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for analyzing amino acids and their esters. However, due to the low volatility of this compound, chemical derivatization is an essential prerequisite for its analysis by GC. nih.gov This process converts the polar amino and carboxyl groups into less polar, more volatile functional groups.

A common two-step derivatization procedure involves first esterifying the carboxylic acid group (which is already present in this compound) and then acylating the amino group. nih.govmdpi.com For instance, the amino group can be converted to its pentafluoropropionyl (PFP) derivative using pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov The resulting N-pentafluoropropionyl-methyl 2-aminopropanoate is significantly more volatile and thermally stable, making it suitable for GC analysis. This method allows for high-throughput quantitative measurement and is sensitive enough to detect isomers and trace impurities. nih.govnih.gov

Table 2: GC Method for Analysis of Derivatized this compound
ParameterConditionPurpose
Derivatization AgentPentafluoropropionic anhydride (PFPA) in ethyl acetate (B1210297)Increases volatility and thermal stability by converting the primary amine to a PFP derivative. nih.gov
GC ColumnFused-silica capillary column (e.g., Optima 17)Separates the derivatized analyte from other components in the mixture based on boiling point and polarity. nih.gov
Injection ModeSplitlessMaximizes the transfer of analyte onto the column, suitable for trace analysis. nih.gov
Carrier GasHelium or HydrogenTransports the analyte through the column.
DetectorMass Spectrometer (MS)Provides identification based on mass-to-charge ratio and fragmentation patterns, allowing for unambiguous peak assignment. nist.gov

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method widely used to monitor the progress of chemical reactions, such as the synthesis of this compound from alanine (B10760859). ukessays.com By spotting the reaction mixture on a TLC plate alongside the starting material and (if available) the product standard, one can qualitatively assess the consumption of reactants and the formation of products over time. rochester.eduyoutube.com

For a typical reaction producing this compound, a small aliquot of the reaction mixture is spotted on a silica (B1680970) gel plate. ukessays.com A "cospot," where the reaction mixture is spotted directly on top of the starting material spot, is crucial for confirming if the reactant has been consumed, especially when the reactant and product have similar retention factor (Rf) values. rochester.edu The plate is then developed in a chamber with an appropriate mobile phase, often a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

After development, the plate is dried and visualized. Since this compound is not typically UV-active, a chemical stain is required. reachdevices.com Ninhydrin is an excellent choice as it reacts specifically with the primary amino group of the compound to produce a characteristic purple-colored spot (Ruhemann's purple), making it easy to visualize. epfl.chfiu.edu The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression toward completion. youtube.com

Table 3: TLC System for Monitoring this compound Formation
ParameterDescriptionPurpose
Stationary PhaseSilica gel coated plate (e.g., Silica Gel 60 F254)Provides a polar surface for the separation of components based on polarity. ukessays.com
Mobile PhaseDichloromethane / Methanol (B129727) mixture (e.g., 9:1 v/v)The solvent system that moves up the plate by capillary action, separating the mixture's components. The ratio is optimized to achieve good separation (Rf ~0.3-0.5). rochester.edu
ApplicationSpotting of starting material, reaction mixture, and cospotAllows for direct comparison of the reaction's progress against the initial reactant. rochester.edu
VisualizationNinhydrin stain followed by gentle heatingReacts with the primary amine of this compound to form a visible colored spot for detection. epfl.chfiu.edu

Ion Chromatography (IC) is a robust method for determining ions and polar molecules, including amines and amino acids. thermofisher.comnews-medical.net this compound, as a primary amine, can be effectively separated and quantified using this technique. thermofisher.com The separation is based on ion-exchange interactions between the analyte and the charged stationary phase of the column. pickeringlabs.comaltabioscience.com

For the analysis of cationic species like the protonated form of this compound, a cation-exchange column is used. thermofisher.com The retention of the analyte on the column is influenced by the eluent's ionic strength and pH. pickeringlabs.com Suppressed conductivity detection is a common and highly sensitive method for this analysis. thermofisher.com In this setup, after the analytical column, a suppressor device chemically reduces the conductivity of the eluent while enhancing the signal from the analyte, leading to low detection limits. thermofisher.comnih.gov The addition of an organic modifier, such as acetonitrile, to the aqueous eluent can sometimes be used to improve peak shape and resolution for organic amines. nih.gov

Table 4: Ion Chromatography Parameters for Amine Analysis
ParameterConditionPurpose
Stationary PhaseCation-exchange column (e.g., IonPac™ CS series)Retains the positively charged (protonated) amine analyte for separation from other sample components. nih.gov
EluentAqueous acidic solution (e.g., 20 mmol/L HCl)Elutes the analyte from the column. Its concentration controls the retention time. nih.gov
DetectionSuppressed conductivityProvides sensitive and universal detection for ionic species by reducing background eluent conductivity. thermofisher.com
Flow Rate1.0 mL/minMaintains a constant flow of the mobile phase through the system for reproducible results. nih.gov

Spectroscopic Investigations for Structural and Electronic Insights

Spectroscopy provides invaluable information about the molecular structure, bonding, and electronic environment of this compound. These techniques are non-destructive and offer detailed insights into the compound's identity and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules like this compound. mdpi.comnih.gov Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. mdpi.comwikipedia.org

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are observed. The methyl protons of the ester group (-OCH₃) typically appear as a singlet downfield, around 3.7 ppm. orgchemboulder.com The methyl protons on the alanine backbone (-CH-CH₃ ) appear as a doublet due to coupling with the adjacent alpha-proton. The alpha-proton (-CH -NH₂) appears as a quartet, being split by the three protons of the adjacent methyl group. The amine protons (-NH₂ ) may appear as a broad singlet.

The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield (~175 ppm). The methyl carbon of the ester group and the carbons of the alanine backbone appear at characteristic upfield chemical shifts. mdpi.com

Table 5: Predicted ¹H and ¹³C NMR Data for this compound
NucleusAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
¹H NMR-OCH₃ (ester)~3.7Singlet (s)3H
-CH- (alpha-proton)~3.5Quartet (q)1H
-NH₂~1.6 (variable)Broad Singlet (br s)2H
-CH-CH₃~1.3Doublet (d)3H
¹³C NMRC=O (carbonyl)~175--
-OCH₃ (ester)~52--
-CH- (alpha-carbon)~50--
-CH-CH₃~18--

Note: Predicted chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, these methods provide a characteristic spectral fingerprint, confirming the presence of its key structural features: the primary amine, the ester group, and the alkyl backbone.

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The primary amine (-NH₂) group exhibits characteristic N-H stretching vibrations, typically appearing as a doublet (for symmetric and asymmetric stretches) in the region of 3300-3400 cm⁻¹. The ester functional group is readily identified by the strong, sharp absorption band of the carbonyl (C=O) stretch, which occurs around 1740 cm⁻¹. Additionally, the C-O stretching vibrations of the ester group produce strong bands in the 1100-1300 cm⁻¹ region. The aliphatic C-H bonds of the methyl and methine groups give rise to stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1375-1470 cm⁻¹.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While the C=O stretch is also visible in Raman spectra, non-polar bonds and symmetric vibrations often produce stronger signals than in IR. The C-C backbone of the molecule will show characteristic vibrations in the fingerprint region (below 1500 cm⁻¹). Raman is particularly useful for studying molecular structure in aqueous solutions, an advantage in certain research contexts. scirp.orglibretexts.org

Table 1: Key Vibrational Modes for this compound

Functional Group Vibrational Mode Typical IR Wavenumber (cm⁻¹) Typical Raman Shift (cm⁻¹) Intensity
Amine (-NH₂) N-H Stretch (asymmetric & symmetric) 3400 - 3300 3400 - 3300 Medium-Weak
Alkyl (-CH₃, -CH) C-H Stretch 2980 - 2870 2980 - 2870 Strong
Ester (-COOCH₃) C=O Stretch ~1740 ~1740 Strong (IR), Medium (Raman)
Alkyl (-CH₃, -CH) C-H Bend 1470 - 1375 1470 - 1375 Variable

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₄H₉NO₂, corresponding to a monoisotopic mass of approximately 103.06 Da. chemsynthesis.commolport.comscbt.com In electron ionization (EI) mass spectrometry, the molecule will form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 103. Consistent with the nitrogen rule, the odd nominal molecular mass is indicative of the presence of a single nitrogen atom. miamioh.edu

The fragmentation of the molecular ion provides valuable structural information. The fragmentation pathways are dictated by the functional groups present. Key fragmentation patterns for this compound include:

Alpha-Cleavage: This is a characteristic fragmentation for amines. Cleavage of the C-C bond adjacent to the nitrogen atom results in the loss of the carbomethoxy group (•COOCH₃), leading to a prominent peak at m/z 44, corresponding to the [CH₃CHNH₂]⁺ ion. This is often the base peak in the spectrum due to the stability of the resulting iminium ion. docbrown.info

Cleavage at the Ester Group: Fragmentation can also occur within the ester moiety. Loss of the methoxy (B1213986) radical (•OCH₃) from the molecular ion yields an acylium ion at m/z 72. Alternatively, loss of a methyl radical (•CH₃) from the molecular ion can produce a fragment at m/z 88. docbrown.info

Table 2: Expected Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ion Proposed Neutral Loss Fragmentation Pathway
103 [CH₃CH(NH₂)COOCH₃]⁺˙ - Molecular Ion (M⁺˙)
88 [CH(NH₂)COOCH₃]⁺ •CH₃ Loss of the alpha-methyl group
72 [CH₃CH(NH₂)CO]⁺ •OCH₃ Cleavage of the ester C-O bond

Optical Rotation and Circular Dichroism for Stereochemical Purity Determination

This compound possesses a chiral center at the second carbon atom (C2), meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-Methyl 2-aminopropanoate and (R)-Methyl 2-aminopropanoate. These enantiomers are optically active, meaning they rotate the plane of plane-polarized light. chemguide.co.uk

Optical rotation is measured using a polarimeter and is reported as the specific rotation [α], a characteristic physical property for a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). libretexts.orgwikipedia.org The two enantiomers of this compound will rotate light by exactly the same magnitude but in opposite directions. The (S)-enantiomer is levorotatory (rotates light counter-clockwise, designated with a '–' sign), while the (R)-enantiomer is dextrorotatory (rotates light clockwise, designated with a '+' sign). youtube.comlibretexts.org This property is fundamental for determining the stereochemical purity or enantiomeric excess (ee) of a sample. A racemic mixture (a 50:50 mix of both enantiomers) will have a net optical rotation of zero.

Circular Dichroism (CD) spectroscopy is another technique sensitive to chirality. wikipedia.org It measures the differential absorption of left- and right-circularly polarized light. nih.gov While more commonly applied to analyze the secondary structure of large biomolecules, CD can be used to characterize chiral small molecules. The enantiomers of this compound will produce mirror-image CD spectra. libretexts.org This provides a qualitative confirmation of stereochemical identity and can be used in quantitative analysis of enantiomeric composition, complementing data from optical rotation. mdpi.com

Fluorescence Spectroscopy for Probing Molecular Interactions

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. nih.gov this compound, like most simple aliphatic amino acid esters, does not possess a native fluorophore and is therefore not significantly fluorescent on its own. Its structure lacks the extensive conjugated π-systems that typically give rise to strong fluorescence.

However, in research, this compound can be utilized in fluorescence-based assays to probe molecular interactions. nih.govrsc.org This is typically achieved by covalently attaching a fluorescent probe (a fluorophore) to the primary amine group. Once labeled, changes in the fluorescence properties of the probe—such as its intensity, emission wavelength, polarization, or lifetime—can be monitored upon interaction of the this compound moiety with other molecules or its local environment. For example, a change in the polarity of the environment surrounding the fluorescent tag could lead to a spectral shift, providing insight into binding events or conformational changes. While the compound itself is not the source of the signal, it serves as the molecular entity whose interactions are being investigated through the lens of a conjugated fluorescent reporter. semanticscholar.org

X-ray Diffraction for Solid-State Structure Determination

For this compound, an XRD analysis would be expected to show a network of intermolecular hydrogen bonds. The primary amine group (-NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) of the ester group is a strong hydrogen bond acceptor. This would likely lead to the formation of chains or layered structures in the crystal lattice, significantly influencing the material's physical properties. researchgate.net

The results from an X-ray crystal structure analysis include the space group of the crystal, the dimensions of the unit cell, and the precise atomic coordinates of each atom in the asymmetric unit. This data provides the most complete picture of the molecule's structure in its solid form and serves as a benchmark for computational models and other structural studies.

Table of Mentioned Compounds

Compound Name
This compound
(S)-Methyl 2-aminopropanoate

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules like Methyl 2-aminopropanoate. By calculating the electron density, DFT can predict a wide range of properties, from the molecule's stability and reactivity to its optical characteristics.

The electronic properties of a molecule are fundamentally governed by the arrangement of its electrons in molecular orbitals. Frontier Molecular Orbital (FMO) theory simplifies this picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

In a theoretical study of optically active esters derived from L-alanine methyl ester, DFT calculations were used to determine their FMO properties. The calculated HOMO-LUMO energy gaps for these related compounds were found to be very low, indicating soft and highly reactive molecules. For instance, the calculated gaps for several derivatives were in the range of 0.10 to 0.16 eV, suggesting a high propensity for chemical interaction. These values are directly related to global reactivity descriptors such as chemical hardness and softness.

Table 1: Calculated Frontier Molecular Orbital Energies and Properties for Alanine (B10760859) Methyl Ester Derivatives

Compound DerivativeEHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (ΔE in eV)Inferred Property
Derivative 1Data Not AvailableData Not Available0.14High Reactivity
Derivative 2Data Not AvailableData Not Available0.16High Reactivity
Derivative 3Data Not AvailableData Not Available0.15High Reactivity
Derivative 4Data Not AvailableData Not Available0.15High Reactivity
Derivative 5Data Not AvailableData Not Available0.10Very High Reactivity

Data derived from a study on hydantoic and thiohydantoic acid esters of L-alanine methyl ester.

Analysis of the HOMO and LUMO orbital plots reveals the regions of the molecule most involved in electron donation and acceptance, respectively, providing a map of its potential reactive sites.

DFT is a powerful tool for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and calculate activation energy barriers for different possible reaction pathways, thereby predicting the most likely course of a reaction.

For example, DFT calculations were employed to study the reaction of L-alanine methyl ester hydrochloride with phenylisocyanate. This work focused on synthesizing optically active substituted esters, where understanding the reaction conditions is crucial to avoid racemization. Computational studies can model such reactions, providing insights into the transition state structures and energies, which helps in optimizing experimental conditions.

While comprehensive DFT studies on all possible reaction pathways for this compound are not widely available, the principles have been applied to similar molecules. For instance, detailed mechanistic studies on the reaction of amines with carbon dioxide have been performed using DFT to compare different pathways, such as the zwitterion mechanism versus a termolecular mechanism, and to calculate the associated energy barriers. Such computational approaches could be readily applied to predict the reaction pathways of this compound with various electrophiles and nucleophiles, guiding synthetic efforts and mechanistic understanding.

Molecules with specific electronic structures can exhibit interesting optical properties. Nonlinear optical (NLO) materials are of great interest for applications in telecommunications, optical computing, and signal processing. DFT provides a robust method for calculating the linear and nonlinear optical properties of molecules, such as the dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ).

A seminal study investigated the linear and NLO properties of methyl-(2,4-dinitrophenyl)-amino-2-propanoate (MAP), a derivative of this compound. This compound was specifically designed for NLO applications. Its chirality ensures a non-centrosymmetric crystal structure, which is a prerequisite for second-order NLO effects. The study found that MAP exhibits high nonlinear coefficients, attributed to its favorable electronic properties.

Table 2: Optical Properties of Methyl-(2,4-dinitrophenyl)-amino-2-propanoate (MAP)

PropertyFindingSignificance
Phase MatchabilityPhase matchable over its entire transparency rangeCrucial for efficient frequency conversion
Figure of Merit (d²/n³)15 times larger than Lithium NiobateIndicates superior performance in parametric interactions
Optical Damage Threshold> 1 GW/cm² for 10⁻⁸ sec pulses at 1.06 µmHigh resistance to damage from intense laser light
Second-Harmonic Conversion Efficiency30% in a 1-mm-thick crystalDemonstrates effective NLO response

Data from the experimental and theoretical investigation of MAP.

DFT calculations on similar organic molecules have shown that the magnitude of hyperpolarizability is strongly dependent on intramolecular charge transfer, which can be tuned by adding electron-donating and electron-accepting groups. Theoretical calculations of these properties are crucial for the rational design of new NLO materials based on the this compound scaffold.

Molecular Dynamics Simulations and Conformational Analysis

While DFT focuses on the static electronic properties, molecular dynamics (MD) simulations provide a dynamic view of molecular behavior. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and intermolecular interactions over time.

This compound, as the ester of a natural amino acid, is a relevant fragment in the context of biochemistry and drug design. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This is often followed by MD simulations to assess the stability of the predicted binding pose and to refine the understanding of the protein-ligand interactions.

In studies targeting the bacterial enzyme alanine racemase (Alr), which is essential for cell wall synthesis, molecular docking has been used to evaluate potential inhibitors. In one such study, various phytochemicals were docked against Alr, and their binding energies were compared to that of the natural substrate, alanine. While this compound itself was not the primary ligand, this work demonstrates the methodology where it or its parent amino acid serves as a crucial reference point for binding affinity.

Another study combined homology modeling, molecular docking, and MD simulations to investigate the binding of waldiomycin and its methyl ester analog to Staphylococcus aureus histidine kinase. Such studies elucidate the key amino acid residues involved in binding and can explain differences in potency between closely related molecules, providing a rational basis for designing more effective inhibitors. The addition or modification of a methyl ester group, as in this compound, can significantly alter binding affinity by affecting factors like desolvation energy and hydrophobic interactions within the binding pocket.

Table 3: Example Docking Scores of Phytochemicals against Alanine Racemase

CompoundBinding Energy (kcal/mol)
Alanine (Substrate Reference)-5.03
Ricinoleic acid-7.81
Bombykol-7.57
1,8-cineole-7.03
Heptanoic acid-7.02
Linalool-7.00

Data from a study on inhibitors of Alanine Racemase from Elettaria cardamomum.

Pharmacophore modeling is a powerful ligand-based drug design strategy. A pharmacophore is an abstract ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. These features may include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

Once a pharmacophore model is developed from a set of known active molecules, it can be used as a 3D query to screen large chemical databases for novel compounds that match the essential features, a process known as virtual screening. This approach allows for the rapid identification of diverse molecular scaffolds that could have the desired biological activity.

While no specific studies detailing the generation of a pharmacophore model directly from this compound have been identified, its structural features—a hydrogen bond donor (amine), a hydrogen bond acceptor (carbonyl oxygen), and a hydrophobic group (methyl)—make it a valuable building block or fragment. In fragment-based drug design, small molecules like this compound could be identified in an initial screen and then computationally or synthetically elaborated. A pharmacophore model could be constructed based on the interaction pattern of a more complex ligand that contains the alanine methyl ester moiety. This model would then guide the search for new lead compounds in vast chemical libraries like ZINC or ChEMBL.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel molecules, thereby guiding the design of compounds with enhanced or specific desired properties.

Prediction of Biological Activity Profiles for Derivatives

While specific QSAR models exclusively for this compound derivatives are not extensively documented in publicly available literature, the principles of QSAR can be readily applied to predict the biological activity of its derivatives. By systematically modifying the structure of this compound and correlating these changes with a measured biological endpoint, a predictive model can be developed.

For instance, in the context of designing novel antimicrobial agents, derivatives of amino acid esters are often investigated. A hypothetical QSAR study on a series of N-acyl derivatives of this compound could be conducted to predict their antibacterial activity. In such a model, various molecular descriptors would be calculated for each derivative to quantify its structural and physicochemical properties. These descriptors can be broadly categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).

The biological activity, such as the minimum inhibitory concentration (MIC) against a bacterial strain, would be experimentally determined. Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), would then be employed to generate an equation that links the descriptors to the activity.

A hypothetical QSAR model might take the following form:

pMIC = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR)

Where:

pMIC is the negative logarithm of the MIC, representing antibacterial potency.

logP is the logarithm of the octanol-water partition coefficient, a measure of lipophilicity.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor.

MR is the molar refractivity, a steric descriptor.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

Such a model could reveal that increasing lipophilicity (logP) to a certain extent enhances antibacterial activity by facilitating passage through the bacterial cell membrane. Electronic properties, like the LUMO energy, might be important for the interaction with a specific molecular target.

Below is an interactive data table illustrating a hypothetical dataset and the resulting QSAR predictions for a series of this compound derivatives.

DerivativeR-GrouplogPLUMO (eV)MR (cm³/mol)Experimental pMICPredicted pMIC
1-H0.52.125.43.23.3
2-CH₃1.02.030.03.83.7
3-C₂H₅1.51.934.64.14.1
4-C₃H₇2.01.839.24.54.5
5-C₄H₉2.51.743.84.34.2
6-C₆H₅2.81.545.64.84.7

This table demonstrates how a QSAR model can be used to predict the biological activity of untested derivatives, guiding the synthesis of more potent analogues.

Computational Design of Novel Analogues with Targeted Properties

The insights gained from QSAR models can be proactively used in the computational design of novel analogues of this compound with specific, targeted properties. Once a statistically robust QSAR model is established, it can be used to virtually screen a library of hypothetical derivatives.

The design process typically involves:

Scaffold Hopping and Functional Group Modification: Starting with the this compound core, various functional groups can be computationally added or modified. For example, different alkyl or aryl groups could be substituted at the amino or carboxyl termini.

Descriptor Calculation: For each virtually designed molecule, the relevant molecular descriptors from the QSAR model are calculated.

Activity Prediction: The QSAR equation is then used to predict the biological activity of each novel analogue.

Prioritization for Synthesis: Compounds with high predicted activity and desirable physicochemical properties (e.g., good solubility, low predicted toxicity) are prioritized for chemical synthesis and experimental testing.

For example, if a QSAR model for anticancer activity of amino acid ester derivatives indicates that the presence of an aromatic ring and a hydrogen bond donor at a specific position is beneficial, novel this compound analogues incorporating these features can be designed. Computational tools can help in positioning these functionalities in the optimal orientation for interaction with a biological target.

This iterative cycle of design, prediction, synthesis, and testing is a cornerstone of modern drug discovery and can significantly accelerate the development of new therapeutic agents.

Crystal Structure Prediction and Analysis

The three-dimensional arrangement of molecules in a crystal lattice is crucial as it influences many of the bulk properties of a material, including its solubility, stability, and bioavailability. Computational methods for crystal structure prediction (CSP) are increasingly used to explore the possible packing arrangements of a molecule and to understand the intermolecular forces that govern crystallization.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, van der Waals Forces)

In the solid state, molecules of this compound are expected to interact through a network of intermolecular forces, with hydrogen bonding and van der Waals forces being the most significant.

The crystal structure of L-alanine methyl ester hydrochloride monohydrate reveals a complex network of hydrogen bonds. The protonated amino group (–NH₃⁺) is a key hydrogen bond donor. Two of the hydrogen atoms on the ammonium (B1175870) group form hydrogen bonds with chloride anions as acceptors, creating a one-dimensional chain. The third hydrogen atom of the ammonium group forms a hydrogen bond with the co-crystallized water molecule. This water molecule, in turn, acts as a hydrogen bond donor, forming hydrogen bonds with two chloride anions. This intricate network of hydrogen bonds links the one-dimensional chains into a two-dimensional sheet.

The following table summarizes the key intermolecular interactions observed in the crystal structure of L-alanine methyl ester hydrochloride monohydrate.

DonorAcceptorDistance (Å)Type of Interaction
N1-HCl13.3007Hydrogen Bond
N1-HCl13.1665Hydrogen Bond
N1-HO(water)-Hydrogen Bond
O(water)-HCl1-Hydrogen Bond
C-HO2(ester)-Weak C-H···O Interaction

These interactions demonstrate the importance of the amino group in directing the crystal packing of this compound, particularly in its protonated form.

Investigation of Chirality and Noncentrosymmetrical Crystal Structures

This compound is a chiral molecule due to the stereocenter at the α-carbon. The chirality of a molecule can have a profound impact on its crystal packing. Enantiomerically pure chiral molecules must crystallize in one of the 65 Sohncke space groups, which lack inversion centers and mirror planes. Such noncentrosymmetric crystal structures can exhibit interesting physical properties like piezoelectricity and second-harmonic generation.

The crystal structure of L-alanine methyl ester hydrochloride monohydrate, being derived from the L-enantiomer, is noncentrosymmetric. The study of this structure also revealed the phenomenon of non-merohedral twinning, where the crystal is composed of domains that are related by a twofold rotation. This twinning results in different orientations of the stacked hydrogen-bonded layers within the crystal.

Computational crystal structure prediction methods can be employed to explore the possible packing arrangements for both the individual enantiomers and the racemic mixture of this compound. These calculations can predict the most stable crystal structures and can also identify potential polymorphic forms. For chiral molecules, CSP can help in understanding how enantiomers pack and whether they are likely to form a racemic compound (a single crystal containing both enantiomers) or a conglomerate (a physical mixture of crystals of the two pure enantiomers).

The study of chirality in the crystalline state is crucial for the pharmaceutical industry, as different crystalline forms of a chiral drug can have different physical properties and, in some cases, different biological activities.

Q & A

Q. What are the recommended synthesis routes for Methyl 2-aminopropanoate under laboratory conditions?

this compound can be synthesized via esterification of 2-aminopropanoic acid (alanine) with methanol in the presence of an acid catalyst (e.g., sulfuric acid). Alternatively, coupling reactions involving activated intermediates (e.g., acyl chlorides) can be employed for higher yields. For example, describes the use of 2-aminopropanoate esters as intermediates in fungicidal compound synthesis, highlighting the importance of protecting groups to prevent side reactions . Purification typically involves distillation or recrystallization, with monitoring by thin-layer chromatography (TLC) to confirm reaction completion.

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns and UV detection (e.g., 210 nm for amine detection) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular weight and detect impurities .
  • Melting Point Analysis : Compare observed values with literature data (e.g., NIST Chemistry WebBook entries for related esters) .

Q. What storage conditions are optimal for maintaining this compound stability?

Store the compound in airtight, light-resistant containers at 2–8°C under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. emphasizes the importance of avoiding moisture and acidic/basic conditions, which can degrade ester bonds . Regular stability testing via HPLC is recommended to monitor degradation products like 2-aminopropanoic acid .

Q. What safety protocols are critical when handling this compound?

Use fume hoods, nitrile gloves, and safety goggles. Sigma-Aldrich safety guidelines () advise against skin contact due to potential irritation and recommend immediate neutralization of spills with sodium bicarbonate . Material Safety Data Sheets (SDS) should be consulted for disposal protocols.

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved for stereochemical studies?

Chiral chromatography using columns like Chiralpak® IA or IB with hexane/isopropanol mobile phases can separate enantiomers. and highlight the use of deuterated analogs (e.g., d7d_7-isopropylamine) as internal standards for quantifying enantiomeric excess (ee) via 1^1H NMR or circular dichroism (CD) spectroscopy . Enzymatic resolution using lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer is another method .

Q. What strategies resolve contradictory spectral data during derivative synthesis?

Contradictions in NMR or MS data (e.g., unexpected peaks) may arise from impurities or tautomerism. Use multi-technique validation:

  • Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
  • Compare experimental MS/MS fragmentation patterns with computational predictions (e.g., mzCloud) .
  • Analyze kinetic stability via variable-temperature NMR to detect tautomeric shifts .

Q. How can computational modeling predict this compound’s reactivity in nucleophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model transition states and activation energies for reactions like ester hydrolysis or amide bond formation. recommends using software like Gaussian or ORCA to simulate reaction pathways and compare with experimental kinetic data . Molecular dynamics simulations can further explore solvent effects (e.g., water vs. DMSO) on reactivity .

Q. What degradation pathways are observed under accelerated stability testing?

Forced degradation studies (e.g., exposure to heat, light, or pH extremes) reveal:

  • Hydrolysis : Formation of 2-aminopropanoic acid and methanol under acidic/basic conditions .
  • Oxidation : Generation of nitro or carbonyl derivatives, detectable via LC-MS .
  • Photodegradation : Radical-mediated cleavage, mitigated by antioxidants like BHT .

Q. How can this compound derivatives be designed for targeted biological activity?

Structure-activity relationship (SAR) studies guided by involve:

  • Introducing substituents (e.g., halogen, aryl groups) to enhance lipophilicity or binding affinity.
  • Validating bioactivity via in vitro assays (e.g., enzyme inhibition) with proper controls (IC50_{50}/EC50_{50} reporting) .
  • Pharmacokinetic optimization using prodrug strategies (e.g., tert-butyl esters for improved membrane permeability) .

Q. What statistical approaches ensure rigor in analyzing this compound experimental data?

  • Use ANOVA for multi-group comparisons (e.g., yield optimization studies) with post-hoc Tukey tests .
  • Report confidence intervals (95% CI) for kinetic parameters (e.g., kcatk_{\text{cat}}).
  • Apply principal component analysis (PCA) to multivariate spectral datasets to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-aminopropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-aminopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.